An In-Depth Technical Guide to the Physicochemical Properties of DL-Leucylglycine
An In-Depth Technical Guide to the Physicochemical Properties of DL-Leucylglycine
Introduction: Situating DL-Leucylglycine in a Research Context
DL-Leucylglycine is a dipeptide, a molecule formed from the amino acids Leucine and Glycine linked by a single peptide bond.[1][2] As a racemic mixture, it contains both D-Leucyl-Glycine and L-Leucyl-Glycine enantiomers. This simple peptide serves as a fundamental model compound in various scientific disciplines. For researchers in proteomics, it is a building block for understanding peptide structure and function. For drug development professionals, its properties inform the behavior of peptide-based therapeutics, influencing critical parameters such as solubility, stability, and membrane permeability. This guide provides a comprehensive analysis of the core physicochemical properties of DL-Leucylglycine, grounded in established data and supplemented with field-proven experimental protocols for its characterization.
Molecular and Structural Characteristics
The identity and behavior of DL-Leucylglycine are dictated by its molecular structure. It comprises a nonpolar, aliphatic Leucine residue and a minimal Glycine residue. The presence of a free N-terminal amino group and a C-terminal carboxyl group, combined with the central peptide linkage, defines its chemical reactivity and physical properties.
Core Identifiers
| Property | Value | Source(s) |
| CAS Number | 615-82-7 | [3][4] |
| Molecular Formula | C₈H₁₆N₂O₃ | [2][3][4][5] |
| Molecular Weight | 188.23 g/mol | [2][3][5] |
| IUPAC Name | 2-[(2-amino-4-methylpentanoyl)amino]acetic acid | [2][4] |
| Synonyms | H-DL-Leu-Gly-OH, N-DL-Leucylglycine | [2][4] |
Chemical Structure
The structure features a chiral center at the alpha-carbon of the Leucine residue, an isobutyl side chain that imparts hydrophobicity, and polar functional groups (amino and carboxyl) that dominate its aqueous solubility.
Summary of Physicochemical Properties
This table consolidates the key quantitative parameters of DL-Leucylglycine, providing a quick reference for laboratory applications.
| Physicochemical Property | Value | Comments / Significance | Source(s) |
| Physical State | White to off-white crystalline powder | Typical for small, pure peptides. | [6] |
| Melting Point | ~202°C (Decomposes) | Often decomposes before melting; requires rapid heating techniques for accurate measurement. Value is for a related compound. | [6][7] |
| Water Solubility (Predicted) | 11.8 g/L | Highly soluble due to zwitterionic character. | [8] |
| LogP (Octanol/Water) | -2.3 to -2.69 | Indicates high hydrophilicity; preferentially partitions into aqueous phases. | [2] |
| pKa (Strongest Acidic) | ~3.94 (Predicted) | Corresponds to the C-terminal carboxylic acid group. | [8][9] |
| pKa (Strongest Basic) | ~8.43 (Predicted) | Corresponds to the N-terminal amino group. | [8][9] |
| Topological Polar Surface Area | 92.4 Ų | Contributes to high water solubility and influences membrane permeability. | [2][6] |
In-Depth Analysis of Core Properties
Solubility Profile
The solubility of a peptide is a critical parameter for formulation and in-vitro assay design. DL-Leucylglycine's high predicted water solubility is a direct consequence of its ability to exist as a zwitterion. At neutral pH, the N-terminal amino group is protonated (-NH₃⁺) and the C-terminal carboxyl group is deprotonated (-COO⁻), creating a highly polar molecule that interacts favorably with water. However, this is modulated by the hydrophobic isobutyl side chain of Leucine, which slightly reduces solubility compared to simpler dipeptides like Glycylglycine.[10]
Solubility is highly pH-dependent. In strongly acidic conditions (pH < pKa₁), the carboxyl group is protonated, resulting in a net positive charge and high solubility. In strongly basic conditions (pH > pKa₂), the amino group is deprotonated, leading to a net negative charge and high solubility.[10] Minimum solubility occurs at the isoelectric point (pI), where the net charge is zero.
In organic solvents, solubility is generally low. The choice of solvent depends on its polarity; solvents like methanol or ethanol may show some limited solubility, especially in hydroalcoholic mixtures.[11][12]
Partition Coefficient (LogP) and Hydrophilicity
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The computed LogP value for DL-Leucylglycine is approximately -2.3, indicating it is significantly more soluble in water than in octanol.[2] This strong hydrophilic character is expected for a small, charged peptide and suggests it will have limited passive diffusion across biological membranes, a key consideration in drug development.
Dissociation Constants (pKa) and Zwitterionic State
As an amphoteric molecule, DL-Leucylglycine possesses two primary ionizable groups: the α-carboxyl group and the α-ammonium group.[9]
-
pKa₁ (~3.94): This value corresponds to the dissociation of the carboxylic acid proton (-COOH → -COO⁻ + H⁺).[8]
-
pKa₂ (~8.43): This value corresponds to the deprotonation of the ammonium ion (-NH₃⁺ → -NH₂ + H⁺).[8]
Between these pKa values (roughly pH 4 to 8), the dipeptide exists predominantly in its zwitterionic form, carrying both a positive and a negative charge but having a net charge of zero. This is the dominant species at physiological pH (~7.4).
Stability and Degradation Profile
The chemical stability of peptides is paramount for ensuring reproducible experimental results and for determining the shelf-life of peptide-based products. DL-Leucylglycine, while relatively stable, is susceptible to specific degradation pathways.
Key Degradation Pathways
-
Hydrolysis of the Peptide Bond: This is the most common degradation route, involving the cleavage of the amide bond between Leucine and Glycine to yield the constituent amino acids. This reaction is catalyzed by strong acids or bases and is accelerated at elevated temperatures.[13]
-
Diketopiperazine (DKP) Formation: Dipeptides can undergo intramolecular cyclization. The N-terminal amino group can attack the peptide carbonyl carbon, leading to the cleavage and formation of a stable six-membered ring structure, cyclo(Leu-Gly). This is particularly prevalent under thermal stress or in non-aqueous solutions.[14]
-
Oxidation: While Leucine and Glycine are not easily oxidized, trace metal contaminants or harsh oxidative conditions can lead to degradation. This is a greater concern for peptides containing residues like Met or Cys.
Recommended Storage
To ensure long-term integrity, DL-Leucylglycine should be stored as a lyophilized (freeze-dried) powder in a tightly sealed container at -20°C or below.[4] For preparing stock solutions, use a purified, buffered solvent (e.g., pH 5-6) to minimize hydrolysis. Solutions should be prepared fresh, or if storage is necessary, flash-frozen in single-use aliquots and stored at -80°C to prevent degradation from repeated freeze-thaw cycles.[15]
Experimental Characterization Workflows
Verifying the physicochemical properties of a new batch of DL-Leucylglycine is a critical quality control step. The following workflow and protocols provide a robust framework for this characterization.
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of DL-Leucylglycine in an aqueous buffer.
-
Preparation: Prepare a buffer of desired pH (e.g., 100 mM phosphate buffer, pH 7.4).
-
Saturation: Add an excess amount of DL-Leucylglycine powder to a known volume of the buffer (e.g., 20 mg into 1 mL) in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[7]
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sampling and Dilution: Carefully withdraw a precise volume of the clear supernatant. Perform a serial dilution with the same buffer to bring the concentration into the linear range of the chosen analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a suitable method, such as RP-HPLC with UV detection or a colorimetric assay (e.g., ninhydrin).
-
Calculation: Calculate the original concentration in the supernatant, factoring in the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or M.
Protocol: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
This is a standard method to assess the purity of the peptide and identify any degradation products.
-
System Preparation:
-
Sample Preparation: Dissolve a small amount of DL-Leucylglycine in Mobile Phase A to a concentration of ~1 mg/mL.
-
Method Execution:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10-20 µL of the sample.
-
Run a linear gradient from 5% to 50% Mobile Phase B over 20-30 minutes.
-
Hold at high %B to wash the column, then return to initial conditions to re-equilibrate.
-
-
Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The retention time confirms the identity against a known standard.
Conclusion
DL-Leucylglycine presents a set of physicochemical properties defined by the interplay of its polar, zwitterionic backbone and the nonpolar isobutyl side chain of Leucine. It is a highly hydrophilic, water-soluble dipeptide with distinct acidic and basic dissociation constants. While stable in its lyophilized form under proper storage conditions, it is susceptible to hydrolysis and cyclization in solution, particularly at non-optimal pH and elevated temperatures. The experimental workflows provided herein offer a validated approach for researchers to confirm these properties, ensuring the quality and reliability of their scientific investigations and development efforts.
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